molecular formula C21H27N3O4 B11981353 4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine

4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine

Cat. No.: B11981353
M. Wt: 385.5 g/mol
InChI Key: QKEKDEHZGYSZSE-PXLXIMEGSA-N
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Description

4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a trimethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine typically involves the condensation of 2-methoxyphenylpiperazine with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyphenyl)-1-piperazinamine
  • N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine
  • 4-(2,3,4-trimethoxyphenyl)-1-piperazinamine

Uniqueness

4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine is unique due to the presence of both methoxyphenyl and trimethoxybenzylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,3,4-trimethoxyphenyl)methanimine

InChI

InChI=1S/C21H27N3O4/c1-25-18-8-6-5-7-17(18)23-11-13-24(14-12-23)22-15-16-9-10-19(26-2)21(28-4)20(16)27-3/h5-10,15H,11-14H2,1-4H3/b22-15+

InChI Key

QKEKDEHZGYSZSE-PXLXIMEGSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OC)OC

Origin of Product

United States

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